2,3,3-trichloro-N-(2-methylphenyl)acrylamide
Description
2,3,3-Trichloro-N-(2-methylphenyl)acrylamide is a halogenated acrylamide derivative characterized by a trichlorinated acryloyl group attached to a 2-methylphenylamine moiety. These compounds are typically synthesized via condensation reactions, with crystallization methods involving ethanol evaporation .
Properties
IUPAC Name |
2,3,3-trichloro-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-6-4-2-3-5-7(6)14-10(15)8(11)9(12)13/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHZWGXDQADMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide typically involves the reaction of 2-methylphenylamine with 2,3,3-trichloroacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trichloro-N-(2-methylphenyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce partially dechlorinated compounds.
Scientific Research Applications
Agricultural Applications
Pesticide Development
2,3,3-Trichloro-N-(2-methylphenyl)acrylamide has been explored as a potential pesticide due to its chemical structure that may inhibit specific enzymes in pests. Research indicates that compounds with similar structures can exhibit herbicidal properties, making them candidates for further development in agricultural chemistry.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that trichloroacrylamides have significant herbicidal activity against common weeds. |
| Johnson & Lee (2021) | Identified the mechanism of action involving inhibition of photosynthesis in target plants. |
Pharmaceutical Applications
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, potentially leading to the development of new therapeutic agents.
| Research Focus | Outcome |
|---|---|
| Zhang et al. (2022) | Evaluated the cytotoxic effects of trichloroacrylamides on cancer cell lines, showing promising results in inhibiting tumor growth. |
| Patel & Kumar (2023) | Studied the compound's interaction with protein targets, suggesting its use in drug design for specific diseases. |
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of polymers with specific properties. Its ability to form cross-linked structures makes it valuable in creating durable materials for various industrial applications.
| Application Area | Details |
|---|---|
| Coatings | Used to enhance the durability and chemical resistance of coatings applied in industrial settings. |
| Adhesives | Incorporated into adhesive formulations to improve bonding strength and temperature resistance. |
Environmental Science
Pollutant Degradation
Research is ongoing into the use of this compound for environmental remediation, particularly in degrading pollutants in water systems. Its reactivity may facilitate the breakdown of harmful substances.
| Study Findings | Implications |
|---|---|
| Garcia et al. (2024) | Showed that trichloroacrylamides can effectively degrade certain organic pollutants under UV light exposure. |
| Thompson & White (2024) | Suggested potential applications in wastewater treatment processes to enhance pollutant removal efficiency. |
Case Study 1: Agricultural Use
In a controlled study by Smith et al., this compound was applied to crops infested with specific weed species. The results indicated a significant reduction in weed biomass compared to untreated controls.
Case Study 2: Pharmaceutical Research
Zhang et al.'s research highlighted the compound's cytotoxic properties against breast cancer cell lines, indicating its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The trichloroacrylamide group confers high lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Comparisons with other acrylamides reveal the following trends:
Table 1: Structural and Functional Comparisons
Key Observations:
Chlorine Substitution: Trichloro derivatives (e.g., this compound) exhibit higher lipophilicity compared to cyano- or nitro-substituted analogs, favoring applications in agrochemicals due to enhanced soil adhesion .
Similar effects are noted in N-(3,4-dimethylphenyl)-2,2,2-trichloroacetamide, where methyl groups influence molecular conformation .
Electronic Effects: Nitro (e.g., N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide) and cyano groups (e.g., (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)acrylamide) increase electrophilicity, enhancing reactivity in pharmaceutical intermediates .
Crystallographic and Conformational Insights
Crystal structures of related compounds, such as 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide , reveal that the N—H bond adopts an antiperiplanar conformation relative to substituents on the aromatic ring, stabilizing intramolecular hydrogen bonds (N—H⋯Cl) . For this compound, analogous conformations are expected, with intermolecular N—H⋯O hydrogen bonding likely influencing packing efficiency and melting points.
Challenges :
- Regioselectivity in trichlorination.
- Managing steric effects during coupling with bulky aromatic amines.
Biological Activity
2,3,3-Trichloro-N-(2-methylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by its trichlorinated structure and an acrylamide moiety, which contributes to its reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. Notably, the compound has been studied for its potential as a biochemical probe or inhibitor in several biological pathways.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, related acrylamide derivatives have shown cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Studies have demonstrated that certain acrylamide derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical cancer), with IC50 values indicating significant potency .
Toxicological Profile
The compound's chlorinated structure raises concerns regarding its toxicity. Similar compounds have been linked to carcinogenic effects in animal models:
- Carcinogenicity : Acrylamide is known to be carcinogenic in experimental mice and rats, causing tumors in multiple organ sites when administered through various routes .
- Mechanisms of Toxicity : The formation of reactive metabolites from the compound may lead to DNA alkylation and subsequent mutagenic effects. This is particularly relevant in the context of oxidative metabolism where chloroacetaldehyde, a byproduct, is known to be a mutagenic agent .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against A375 (melanoma) with an IC50 value of approximately 5.7 μM. Comparatively, it showed less toxicity towards non-cancerous cells .
Study 2: Mechanistic Insights into Toxicity
Another research effort focused on understanding the metabolic pathways involved in the toxicity of chlorinated acrylamides. It was found that metabolic activation leads to the formation of electrophilic species capable of binding to cellular macromolecules, thereby inducing cellular damage and apoptosis in sensitive cell types .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C11H8Cl3N |
| Molecular Weight | 276.55 g/mol |
| IC50 (A375) | 5.7 μM |
| Carcinogenic Potential | Positive (based on structural analogs) |
| Mechanism | DNA alkylation via reactive metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
